(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid (3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16471771
InChI: InChI=1S/C10H12FNO2/c1-6-2-3-7(11)4-8(6)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H12FNO2
Molecular Weight: 197.21 g/mol

(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid

CAS No.:

Cat. No.: VC16471771

Molecular Formula: C10H12FNO2

Molecular Weight: 197.21 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid -

Specification

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
IUPAC Name 3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid
Standard InChI InChI=1S/C10H12FNO2/c1-6-2-3-7(11)4-8(6)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)
Standard InChI Key KWEGJFCSBBDBCJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)F)C(CC(=O)O)N

Introduction

(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid is a chiral amino acid derivative that has garnered significant attention in biochemical and pharmaceutical research. This compound features an amino group and a fluorinated aromatic ring, which are crucial for its potential biological activity and therapeutic applications. Its IUPAC name highlights its stereochemistry, indicating that it is a chiral molecule with specific biological properties.

Molecular Data

PropertyValue
Molecular FormulaNot explicitly stated in the search results, but typically for such compounds, it would be similar to C10H12FNO2 for related structures .
Molecular WeightApproximately 195.21 g/mol.

Synthesis and Chemical Reactions

The synthesis of (3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid typically involves the reaction of specific precursors under controlled conditions. The choice of synthetic route depends on factors such as cost, scalability, and the desired enantiomeric purity of the final product.

This compound can participate in various chemical reactions typical for amino acids, including nucleophilic substitution due to the amino group and electrophilic attack at the carboxylic acid site.

Biological Applications and Mechanism of Action

(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid is of interest in drug design and development, particularly for neurological disorders and other diseases. Its mechanism of action involves interaction with specific biological targets, which can modulate various biochemical pathways.

Research Findings and Future Directions

Research on this compound highlights its potential therapeutic effects, particularly in modulating enzyme activity and receptor interactions. The presence of the amino group allows for hydrogen bonding with biological molecules, while the fluorinated aromatic ring can participate in π-π interactions, potentially influencing various biological pathways.

Future studies should focus on optimizing synthetic routes to improve yield and purity, as well as exploring its therapeutic applications in more detail. Additionally, understanding its interactions with biological targets at a molecular level will be crucial for its development as a therapeutic agent.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator